molecular formula C26H34N2 B11518974 1,1',2,2,2',2',4,4'-Octamethyl-1,1',2,2',3,4-hexahydro-4,7'-biquinoline

1,1',2,2,2',2',4,4'-Octamethyl-1,1',2,2',3,4-hexahydro-4,7'-biquinoline

Cat. No.: B11518974
M. Wt: 374.6 g/mol
InChI Key: MUYVMWPJMWIJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,2,2,2’,2’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple methyl groups and a biquinoline core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1,1’,2,2,2’,2’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline typically involves multi-step organic reactions. Common synthetic routes include:

    Stepwise Alkylation: Starting from quinoline derivatives, stepwise alkylation with methylating agents under controlled conditions can introduce the necessary methyl groups.

    Cyclization Reactions: Cyclization of intermediate compounds under specific conditions to form the biquinoline core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1,1’,2,2,2’,2’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, altering its properties.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’,2,2,2’,2’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which 1,1’,2,2,2’,2’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple methyl groups and biquinoline core allow it to interact with specific pathways, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

1,1’,2,2,2’,2’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline can be compared with similar compounds such as:

    1,1’,2,2’,3,3’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline: Differing in the position of methyl groups, leading to variations in chemical properties.

    1,1’,2,2’,3,4,4’,5’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline: Another variant with different methyl group positions, affecting its reactivity and applications.

The uniqueness of 1,1’,2,2,2’,2’,4,4’-Octamethyl-1,1’,2,2’,3,4-hexahydro-4,7’-biquinoline lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H34N2

Molecular Weight

374.6 g/mol

IUPAC Name

1,2,2,4-tetramethyl-7-(1,2,2,4-tetramethyl-3H-quinolin-4-yl)quinoline

InChI

InChI=1S/C26H34N2/c1-18-16-24(2,3)28(8)23-15-19(13-14-20(18)23)26(6)17-25(4,5)27(7)22-12-10-9-11-21(22)26/h9-16H,17H2,1-8H3

InChI Key

MUYVMWPJMWIJIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=CC(=C2)C3(CC(N(C4=CC=CC=C43)C)(C)C)C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.